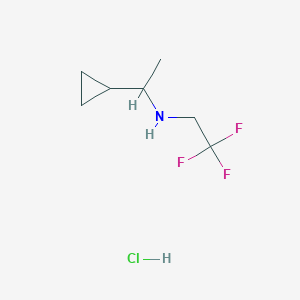

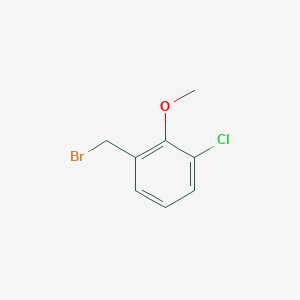

![molecular formula C13H7Cl2NO2S2 B2888787 苯并[d]噻唑-2-基甲基 2,5-二氯噻吩-3-羧酸酯 CAS No. 476643-08-0](/img/structure/B2888787.png)

苯并[d]噻唑-2-基甲基 2,5-二氯噻吩-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate is a chemical compound with the molecular formula C13H7Cl2NO2S2 . It is a versatile material used in scientific research, including drug discovery, organic synthesis, and material science.

Synthesis Analysis

The synthesis of thiazoles, which includes Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate, often starts from simple commercially available building blocks . The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed us to develop a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .科学研究应用

合成与药用化学应用

苯并噻唑衍生物在合成和药用化学中至关重要,具有广泛的药理特性。它们的作用从作为药物发现中的构建模块延伸到在开发抗癌、抗菌和抗炎剂中的作用。例如,苯并噻唑因其有效的生物活性而被合成,包括抗菌、抗真菌和抗炎研究,表明它们在药用化学中的重要性 (Isloor, Kalluraya, & Pai, 2010)。另一项研究重点介绍了羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物的合成,作为新的药物发现构建模块,展示了苯并噻唑衍生物在探索具有潜在治疗靶点的化学空间中的适应性 (Durcik et al., 2020)。

缓蚀

苯并噻唑衍生物也因其缓蚀性能而受到研究,证明了它们在保护材料方面的有效性。一项针对苯并噻唑衍生物作为酸性溶液中碳钢的缓蚀剂的研究表明,这些化合物可以显着提高稳定性和抑制腐蚀,突出了它们在材料保存中的潜力 (Hu et al., 2016)。

光电应用

在光电领域,苯并噻唑衍生物用于合成聚合物和小分子,用于有机发光二极管 (OLED) 和太阳能电池。对含有苯并噻唑单元的给体-受体聚合物的研究表明光伏性能显着提高,证明了该材料在太阳能转换中的有效性 (Zhou et al., 2010; Helgesen et al., 2010)。此外,已经开发出含有苯并噻唑生色团的新型咔唑染料,用于染料敏化太阳能电池,突出了它们在提高太阳能器件效率中的作用 (Han et al., 2014)。

中枢神经系统 (CNS) 靶向药物

苯并噻唑化合物已显示出在中枢神经系统内有希望的生物活性,为神经系统疾病提供了潜在的治疗益处。它们的生物效应范围从抗肿瘤到抗糖尿病、抗炎等,并且正在研究特定的衍生物来治疗癫痫、神经退行性疾病和作为诊断 (Hroch et al., 2015)。

作用机制

Target of Action

It’s known that thiazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by substituents on a particular position of the thiazole ring .

Mode of Action

Thiazoles are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazoles are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazoles are known to exhibit a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .

Action Environment

The solubility properties of thiazoles suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .

未来方向

Thiazoles, including Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate, have shown notable pharmacological actions, making them significant in the chemical world . They are present in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests a promising future for the development and application of thiazoles in various fields, especially in medicinal chemistry.

属性

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO2S2/c14-10-5-7(12(15)20-10)13(17)18-6-11-16-8-3-1-2-4-9(8)19-11/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQUQTVHINMUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

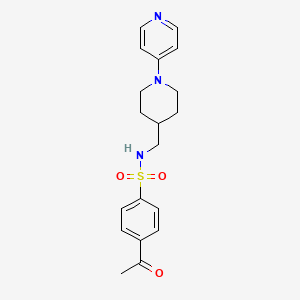

![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)

![1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carbonitrile](/img/structure/B2888708.png)

![6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2888717.png)

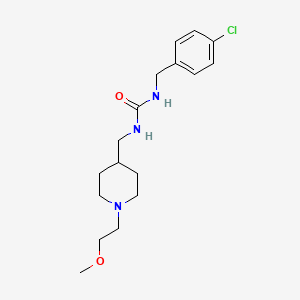

![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)

![7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2888722.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)

![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)